molecular formula C13H9FN2O2S B11436938 methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate

methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate

Cat. No.: B11436938
M. Wt: 276.29 g/mol
InChI Key: QGNOPSYVEBZSHH-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, an isothiocyanate group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the isothiocyanate group, converting it to an amine or thiourea derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Amines or thiourea derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • Methyl 4-(4-chlorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate
  • Methyl 4-(4-bromophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate
  • Methyl 4-(4-methylphenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with an isothiocyanate group and a fluorophenyl moiety. Its synthesis typically involves the following steps:

  • Formation of the Pyrrole Ring : The pyrrole ring can be synthesized using the Paal-Knorr synthesis method, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.
  • Introduction of the Isothiocyanate Group : This is achieved by reacting the corresponding amine with thiophosgene or through a one-pot synthesis using carbon disulfide and an alkyl halide.
  • Esterification : The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that compounds with isothiocyanate groups exhibit significant antimicrobial activity. For instance, studies have shown that similar pyrrole derivatives demonstrate potent activity against drug-resistant strains of Mycobacterium tuberculosis (MmpL3 inhibitors), with minimal cytotoxicity observed in mammalian cells .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound A (Isothiocyanate)<0.016>64
This compoundTBDTBD

The biological activity of this compound is largely attributed to its ability to react with nucleophiles, such as amino acids in proteins. The isothiocyanate group is particularly reactive, allowing for covalent bond formation that can alter protein function. This reactivity makes it a valuable tool for probing biological systems and modifying biomolecules .

Case Study 1: Antitubercular Activity

In a study focused on developing new antitubercular agents, derivatives of pyrrole were synthesized and evaluated for their activity against M. tuberculosis. Compounds similar to this compound showed promising results, with several exhibiting MIC values below 0.016 μg/mL against resistant strains .

Case Study 2: Anticancer Potential

Another area of exploration involves the anticancer potential of pyrrole derivatives. Research has indicated that certain analogs can inhibit cancer cell proliferation effectively while maintaining low toxicity levels. The presence of electron-withdrawing groups like fluorine has been shown to enhance biological activity .

Properties

Molecular Formula

C13H9FN2O2S

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H9FN2O2S/c1-18-13(17)12-11(16-7-19)10(6-15-12)8-2-4-9(14)5-3-8/h2-6,15H,1H3

InChI Key

QGNOPSYVEBZSHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)F)N=C=S

Origin of Product

United States

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